Trt-D-Phe-OH DEA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

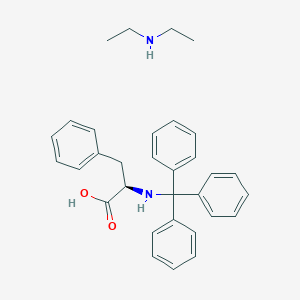

Trt-D-Phe-OH DEA, also known as N-Trityl-D-phenylalanine diethylamine, is a compound used in various chemical and pharmaceutical applications. It is a derivative of D-phenylalanine, an amino acid, and is often utilized in peptide synthesis and as a building block in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Trt-D-Phe-OH DEA typically involves the protection of the amino group of D-phenylalanine with a trityl group (Trt). The reaction is carried out in the presence of diethylamine (DEA) to form the final product. The process can be summarized as follows:

Protection of D-phenylalanine: The amino group of D-phenylalanine is protected using trityl chloride in the presence of a base such as triethylamine.

Formation of this compound: The protected D-phenylalanine is then reacted with diethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

Trt-D-Phe-OH DEA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trityl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Trt-D-Phe-OH DEA has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Trt-D-Phe-OH DEA involves its role as a protecting group in peptide synthesis. The trityl group protects the amino group of D-phenylalanine during chemical reactions, preventing unwanted side reactions. The diethylamine component helps in stabilizing the compound and facilitating its incorporation into peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Trityl-L-phenylalanine diethylamine: Similar in structure but derived from L-phenylalanine.

N-Trityl-D-tryptophan diethylamine: Another trityl-protected amino acid derivative.

N-Trityl-L-lysine diethylamine: A trityl-protected lysine derivative.

Uniqueness

Trt-D-Phe-OH DEA is unique due to its specific use of D-phenylalanine, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of peptides and proteins with specific biological activities.

Activité Biologique

Trt-D-Phe-OH DEA, or Trityl-D-Phenylalanine-OH with a diethylamine (DEA) moiety, is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Trityl Group : Provides protection for the amino group during synthesis.

- D-Phenylalanine : An amino acid that influences various biological pathways.

- Diethylamine (DEA) : A basic amine that can participate in various chemical reactions.

Biological Activity Overview

This compound exhibits several biological activities which can be categorized as follows:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which are critical in protecting cells from oxidative stress. Studies have indicated that compounds with similar structures can scavenge free radicals effectively, thereby reducing cellular damage .

- Influence on Hormonal Secretion : Amino acids and their derivatives, including D-phenylalanine, have been reported to influence the secretion of anabolic hormones. This effect is particularly relevant in contexts such as muscle growth and recovery post-exercise .

- Neuroprotective Effects : Research suggests that D-phenylalanine can have neuroprotective effects by modulating neurotransmitter levels, potentially aiding in conditions like depression and chronic pain management .

Case Study 1: Antioxidant Mechanism

In a study involving oxidative stress models using A549 lung cancer cells, pretreatment with antioxidants similar to this compound demonstrated significant protection against oxidative damage induced by paraquat. The results showed a marked recovery of metabolite levels and reduced reactive oxygen species (ROS) generation, underscoring the compound's potential as an antioxidant agent .

Case Study 2: Hormonal Influence

A comparative study on the effects of various amino acid derivatives revealed that D-phenylalanine significantly increased insulin secretion in vitro. This suggests a role for this compound in metabolic regulation, particularly in enhancing anabolic responses during physical activity or recovery phases .

Research Findings

Research findings on this compound indicate several key points:

- Metabolomic Analysis : Metabolomic studies have shown that treatment with compounds related to D-phenylalanine can alter metabolic pathways significantly. For instance, a study highlighted changes in lipid metabolism and energy-related metabolites upon treatment with similar compounds under oxidative stress conditions .

- Deprotection Kinetics : In solid-phase peptide synthesis (SPPS), the deprotection kinetics of Fmoc-D-Phe-OH were analyzed to optimize conditions for synthesizing peptides that may include this compound as a building block. The results indicated effective deprotection at varying concentrations of bases like TMG and DEAPA .

Data Tables

| Property | This compound | Related Compounds |

|---|---|---|

| Antioxidant Activity | Moderate | Delphinidin (High) |

| Hormonal Influence | Significant | L-Leucine |

| Neuroprotective Potential | Moderate | D-Tyrosine |

Propriétés

IUPAC Name |

N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLKHJZVHGFJPR-UFTMZEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.